Isobutyl 2,3-dichloropropanoate
Description
Isobutyl 2,3-dichloropropanoate is an ester derivative of 2,3-dichloropropanoic acid, where the isobutyl group (2-methylpropyl) serves as the alcohol moiety. These esters share a common carboxylic acid backbone with chlorine substituents at the 2 and 3 positions, but differ in their alkyl chain lengths and branching, which influence their physicochemical properties and applications .
Properties
CAS No. |
89876-53-9 |
|---|---|
Molecular Formula |
C7H12Cl2O2 |
Molecular Weight |
199.07 g/mol |
IUPAC Name |
2-methylpropyl 2,3-dichloropropanoate |
InChI |
InChI=1S/C7H12Cl2O2/c1-5(2)4-11-7(10)6(9)3-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
WHVMKUBKNGLRBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C(CCl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl 2,3-dichloropropanoate typically involves the esterification of 2,3-dichloropropanoic acid with isobutanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and the molar ratios of reactants to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
Isobutyl 2,3-dichloropropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under mild heating conditions.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products such as isobutyl 2-hydroxypropanoate can be formed.
Hydrolysis: The major products are 2,3-dichloropropanoic acid and isobutanol.
Scientific Research Applications
Isobutyl 2,3-dichloropropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research into its potential use as a pharmaceutical intermediate is ongoing.
Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of isobutyl 2,3-dichloropropanoate involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atoms in the compound are susceptible to nucleophilic attack, resulting in the formation of new products. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
Structural and Molecular Characteristics
The following table summarizes key structural and molecular data for 2,3-dichloropropanoate esters:
| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | IUPAC Name |
|---|---|---|---|---|
| Methyl 2,3-dichloropropanoate | 3674-09-7 | C₄H₆Cl₂O₂ | 156.99 | Methyl 2,3-dichloropropanoate |
| Ethyl 2,3-dichloropropanoate | 6628-21-3 | C₅H₈Cl₂O₂ | 169.59 | Ethyl 2,3-dichloropropanoate |
| Hexyl 2,3-dichloropropanoate | 15-485-7 | C₉H₁₆Cl₂O₂ | 169.59* | Hexyl 2,3-dichloropropanoate |
| Propyl dichloroacetate** | 37587-81-8 | C₅H₈Cl₂O₂ | 169.59 | Propyl dichloroacetate |
Note: Molecular weight for hexyl ester is listed as 169.59 in , though this may reflect a reporting error, as hexyl esters typically have higher molecular weights. *Propyl dichloroacetate is included as a structural analog with a similar backbone .
Physicochemical Properties
Key physical properties of these esters are compared below:
Key Observations:
- Methyl 2,3-Dichloropropanoate is the most well-characterized ester, with applications as a pharmaceutical intermediate due to its moderate volatility and solubility in organic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
